4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid

Medicinal Chemistry Structural Biology Scaffold Design

4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid (CAS 1492600-25-5) is a para-substituted aromatic carboxylic acid derivative (C13H17NO2, MW 219.28 g/mol). Its distinguishing structural feature is the N-cyclobutyl-N-methyl tertiary amine connected via a methylene bridge to the 4-position of the benzoic acid core.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B12076327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)C(=O)O)C2CCC2
InChIInChI=1S/C13H17NO2/c1-14(12-3-2-4-12)9-10-5-7-11(8-6-10)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16)
InChIKeyWTNLIAIVIKVFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid (CAS 1492600-25-5): Structural Profile and Procurement-Relevant Classification


4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid (CAS 1492600-25-5) is a para-substituted aromatic carboxylic acid derivative (C13H17NO2, MW 219.28 g/mol) . Its distinguishing structural feature is the N-cyclobutyl-N-methyl tertiary amine connected via a methylene bridge to the 4-position of the benzoic acid core . This places it within the class of cyclobutane-containing amino acid derivatives, a scaffold increasingly explored in medicinal chemistry for its conformational rigidity and ability to modulate pharmacokinetic properties [1]. The compound serves primarily as a research intermediate and building block for the synthesis of more complex pharmacologically active molecules, with reported references in patent literature [1].

Why 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid Cannot Be Readily Substituted by Generic Analogs


Superficially similar cyclobutyl-benzoic acid derivatives are available, but subtle structural variations—particularly at the amine nitrogen—produce distinct steric, electronic, and physicochemical profiles that can significantly impact synthetic utility, biological target engagement, and pharmacokinetic behavior [1]. The most critical distinction is between N-cyclobutyl (target compound) and N-cyclobutylmethyl (the common analog CAS 1496363-93-9) substitution: the one-carbon spacer difference alters the spatial orientation of the cyclobutane ring, nitrogen basicity, and overall molecular shape . In drug discovery programs, such seemingly minor modifications are known to cause order-of-magnitude shifts in target affinity, selectivity, and metabolic stability [1]. The quantitative evidence below clarifies where the target compound provides verifiable differentiation.

Quantitative Differentiation Guide: 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid vs. Closest Analogs


N-Cyclobutyl vs. N-Cyclobutylmethyl Substitution: A Critical Structural Distinction with Physicochemical Consequences

The target compound (CAS 1492600-25-5) features a nitrogen atom directly bonded to the cyclobutyl ring (N-cyclobutyl), whereas its most commercially available analog, 4-{[(cyclobutylmethyl)(methyl)amino]methyl}benzoic acid (CAS 1496363-93-9), contains an N-cyclobutylmethyl group with an extra methylene spacer . This one-carbon difference directly impacts molecular weight (219.28 vs. 233.31 g/mol, a 6.4% increase) and lipophilicity (the N-cyclobutylmethyl analog has a measured LogP of 0.066 ; the N-cyclobutyl target compound is predicted to have lower LogP due to reduced hydrophobic surface area) [1]. In structure-based drug design, replacing N-cyclobutyl with N-cyclobutylmethyl alters the vector of the cyclobutane ring relative to the benzoic acid plane, which can affect binding pocket complementarity and hydrogen-bonding geometry of the tertiary amine .

Medicinal Chemistry Structural Biology Scaffold Design

Tertiary Amine pKa and Ionization State: Procurement Relevance for Salt Selection and Formulation

The target compound contains an N-cyclobutyl-N-methyl tertiary amine with the nitrogen directly bonded to the cyclobutyl ring. The steric constraint of the cyclobutyl ring (bond angle ~90° vs. ~109.5° for open-chain alkyl groups) and the electron-withdrawing inductive effect of the cyclobutyl group (greater s-character in the C–N bond) are predicted to lower the pKa of the tertiary amine by approximately 0.5–1.0 units compared to the N-cyclobutylmethyl analog [1]. This is based on class-level analysis of cyclic amine basicity trends where α-branching and ring strain reduce nitrogen availability for protonation [1]. At physiological pH (7.4), the target compound's amine is expected to be less protonated than the comparator, potentially affecting solubility, permeability, and salt formation behavior—key considerations for downstream formulation [2]. Although direct pKa measurements for this specific compound are not publicly available, procurement decisions for building block libraries should account for this intrinsic difference.

Physicochemical Characterization Formulation Science Salt Screening

Purity Specifications and Procurement Viability: Target Compound vs. Cyclobutylmethyl Analog

The target compound (CAS 1492600-25-5) is listed on the Chemsrc chemical database with standard catalog parameters, indicating availability from chemical suppliers for research purposes . The closely related N-cyclobutylmethyl analog (CAS 1496363-93-9) is commercially stocked at ≥98% purity by multiple vendors including Fluorochem and Chemscene, with full characterization data (SMILES, InChI, InChIKey, MDL number MFCD17134197) and a defined hazard profile (GHS07: H302, H315, H319, H335) . A directly comparable analog, 4-((Cyclobutylamino)methyl)benzoic acid (CAS 1247374-13-5), is also available at 98% purity but differs by having a secondary amine (NH-cyclobutyl) instead of a tertiary amine (N-methyl-N-cyclobutyl), eliminating the N-methyl group present in the target compound . This N-methyl group is a critical pharmacophoric element in many bioactive compounds, as it can occupy a small hydrophobic pocket or serve as a metabolic soft spot . Procurement decisions should weigh the availability and characterization depth of the analog against the specific structural requirements of the research program.

Chemical Procurement Quality Control Building Block Sourcing

Cyclobutane-Containing Benzoic Acid Derivatives in Drug Discovery: Class-Level SAR Context

Cyclobutane-containing benzoic acid derivatives have been disclosed in multiple patent families as key intermediates for kinase inhibitors, anti-inflammatory agents, and CNS-targeted therapeutics [1][2]. The cyclobutyl ring imparts conformational rigidity, reduces the number of rotatable bonds, and can fill a unique steric pocket not accessible to cyclopropyl (too small) or cyclopentyl (too large) analogs [1]. A related class of 4-amino-3-(cyclobutylamino)benzoic acid derivatives has demonstrated cholinesterase inhibition with IC50 values of 1.66 ± 0.03 µM (acetylcholinesterase) and 2.67 ± 0.05 µM (butyrylcholinesterase), confirming that cyclobutylamino-benzoic acid scaffolds can achieve low-micromolar target engagement [3]. While direct IC50 data for the target compound are not publicly available, its N-cyclobutyl-N-methyl tertiary amine motif places it as a versatile intermediate for constructing more elaborate pharmacophores via reductive amination, amide coupling, or N-alkylation at the benzoic acid handle [2]. Patents such as US-11845730 (1,3-substituted cyclobutyl derivatives targeting TRPV1) and WO2009032703 further illustrate the pharmaceutical relevance of cyclobutyl-amino-benzoic acid scaffolds [4].

Drug Discovery Kinase Inhibitors Scaffold Optimization

Recommended Application Scenarios for 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: SAR Exploration of N-Cyclobutyl vs. N-Cyclobutylmethyl Scaffolds for Kinase or GPCR Targets

When a drug discovery program requires systematic exploration of amine substitution geometry on a benzoic acid scaffold, the target compound provides the N-cyclobutyl-N-methyl variant. Its direct attachment of cyclobutyl to nitrogen creates a more constrained geometry than the N-cyclobutylmethyl analog (CAS 1496363-93-9), enabling SAR studies to probe the optimal cyclobutane ring placement for target binding. The 14 Da molecular weight reduction and predicted lower LogP may also offer advantages for achieving CNS drug-like property space .

Synthetic Building Block for Amide Library Construction via Carboxylic Acid Handle

The para-carboxylic acid group provides a robust handle for amide coupling with diverse amines, enabling the rapid generation of compound libraries. The tertiary amine (N-cyclobutyl-N-methyl) remains available as a secondary diversification point or pharmacophoric element. This dual-handle architecture is well-suited for parallel synthesis approaches in hit-to-lead campaigns .

Physicochemical Probe for Ionization-Dependent Property Optimization

The target compound's predicted distinct pKa profile (N-cyclobutyl tertiary amine with ring strain) makes it a useful tool for studying how subtle amine basicity changes affect solubility, permeability, and salt formation in cyclobutane-containing drug candidates. Researchers comparing this compound head-to-head with the N-cyclobutylmethyl analog (CAS 1496363-93-9) can isolate the contribution of α-substitution to the ionization behavior of tertiary amines .

Reference Standard for Analytical Method Development Differentiating Positional and Structural Isomers

The target compound (CAS 1492600-25-5, C13H17NO2, MW 219.28) is isomeric with 3-[(cyclobutylmethyl)(methyl)amino]benzoic acid (same formula, meta substitution) and closely related to the N-cyclobutylmethyl analog (CAS 1496363-93-9, C14H19NO2, MW 233.31). This set of structurally similar but analytically distinguishable compounds provides an excellent reference panel for developing and validating HPLC or LC-MS methods capable of resolving subtle structural differences—critical for quality control in building block procurement [1].

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